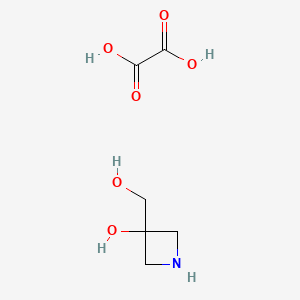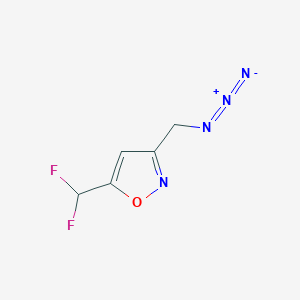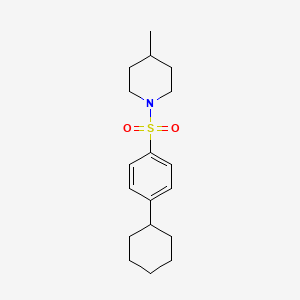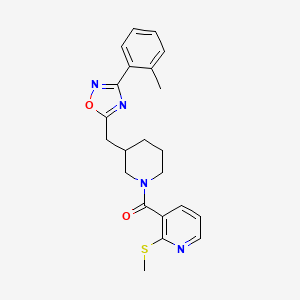![molecular formula C23H25N3O4S2 B2466877 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 325734-27-8](/img/structure/B2466877.png)
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, sulfonyl, methoxyphenyl, and thiazolyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-chlorosulfonyl-benzoic acid ethyl ester with azepane under inert atmosphere conditions, followed by further reactions with thiazole derivatives . The reaction conditions often involve the use of triethylamine in dichloromethane at low temperatures, followed by treatment with lithium hydroxide monohydrate in a methanol-water mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(AZEPANE-1-SULFONYL)-BENZOIC ACID: Shares the azepane and sulfonyl groups but lacks the thiazolyl and methoxyphenyl groups.
4-(AZEPANE-1-SULFONYL)-N-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-10-6-17(7-11-19)21-16-31-23(24-21)25-22(27)18-8-12-20(13-9-18)32(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSFNAQSRWGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
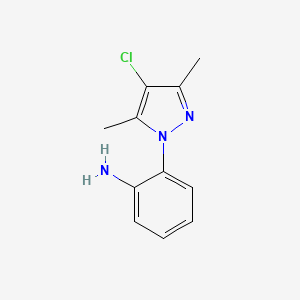
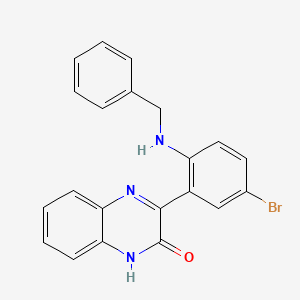
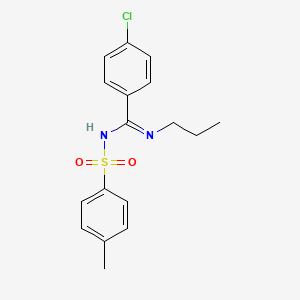
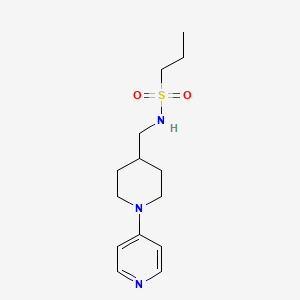
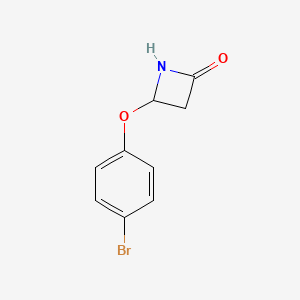
![N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2466800.png)
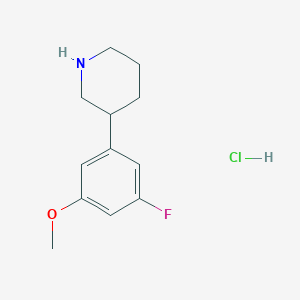
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)
![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
